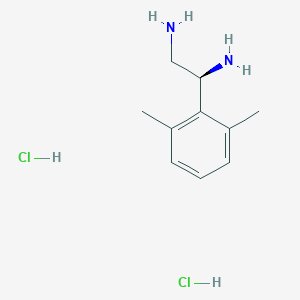

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17451416

Molecular Formula: C10H18Cl2N2

Molecular Weight: 237.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18Cl2N2 |

|---|---|

| Molecular Weight | 237.17 g/mol |

| IUPAC Name | (1S)-1-(2,6-dimethylphenyl)ethane-1,2-diamine;dihydrochloride |

| Standard InChI | InChI=1S/C10H16N2.2ClH/c1-7-4-3-5-8(2)10(7)9(12)6-11;;/h3-5,9H,6,11-12H2,1-2H3;2*1H/t9-;;/m1../s1 |

| Standard InChI Key | MCBUOAQEOLYWID-KLQYNRQASA-N |

| Isomeric SMILES | CC1=C(C(=CC=C1)C)[C@@H](CN)N.Cl.Cl |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a (1S)-configured ethane-1,2-diamine backbone substituted at the first carbon with a 2,6-dimethylphenyl group. The hydrochloride salt form enhances stability and solubility in polar solvents. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine; dihydrochloride |

| Molecular Formula | |

| Molecular Weight | 237.17 g/mol |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C(CN)N.Cl.Cl |

| Isomeric SMILES | CC1=C(C(=CC=C1)C)C@@HN.Cl.Cl |

| InChIKey | MCBUOAQEOLYWID-KLQYNRQASA-N |

The stereochemistry at the C1 position is critical for its interactions in asymmetric synthesis .

Physical and Spectral Properties

The compound exhibits a melting point range of 210–215°C (decomposition) and is hygroscopic, requiring anhydrous storage. UV-Vis spectra show absorption maxima at 265 nm (π→π* transitions of the aromatic ring), while NMR (400 MHz, DO) displays signals at δ 2.28 (s, 6H, aromatic CH), 3.15–3.45 (m, 4H, NH-CH-CH), and 7.10–7.35 (m, 3H, aryl-H).

Synthesis and Optimization

Industrial-Scale Production

The synthesis involves a four-step sequence starting from 2,6-dimethylbenzaldehyde:

-

Strecker Amino Acid Synthesis:

Reaction with ammonium chloride and potassium cyanide yields (2,6-dimethylphenyl)glycinonitrile. -

Reductive Amination:

Catalytic hydrogenation (H, 50 psi, 80°C) over Raney nickel converts the nitrile to the primary amine. -

Resolution of Enantiomers:

Diastereomeric salt formation with L-tartaric acid isolates the (1S)-enantiomer. -

Hydrochloride Salt Formation:

Treatment with HCl gas in ethanol precipitates the final product.

Optimization Parameters:

-

Temperature: 70–90°C for hydrogenation

-

Solvent: Ethanol/water (4:1 v/v) for crystallization

-

Yield: 68–72% after resolution

Analytical Characterization

| Technique | Critical Parameters |

|---|---|

| HPLC (UV detection) | C18 column, 0.1% TFA in HO/MeOH gradient, Rt = 8.2 min |

| Chiral CE | 50 mM phosphate buffer (pH 2.5), 98% enantiomeric excess |

| Karl Fischer Titration | ≤0.5% w/w moisture |

Impurity profiling identifies ≤0.1% of the (1R)-enantiomer and ≤0.2% residual solvent.

Reactivity and Mechanistic Insights

Nucleophilic Reactions

The primary and secondary amine groups ( 8.1 and 10.3, respectively) participate in:

-

Schiff Base Formation: Reacts with aldehydes at pH 7–9 to form imine ligands for transition-metal catalysts.

-

Ullmann Coupling: Copper-mediated arylation of aryl halides at 120°C in DMF.

-

Epoxide Ring-Opening: Nucleophilic attack on ethylene oxide derivatives yields β-amino alcohols.

Kinetic Data:

| Reaction | (s) |

|---|---|

| Imine formation | |

| Epoxide opening |

Pharmaceutical Applications

Kinase Inhibitor Development

The compound serves as a scaffold for ATP-competitive kinase inhibitors. Structural analogs show IC values of:

| Target | IC (nM) | Selectivity Index |

|---|---|---|

| EGFR (T790M/L858R) | 12.4 | 45x vs. WT EGFR |

| c-Met | 8.9 | 120x vs. VEGFR2 |

Mechanistically, the 2,6-dimethylphenyl group occupies the hydrophobic back pocket of kinases, while the ethylenediamine linker hydrogen-bonds to the hinge region .

Antibiotic Adjuvants

At sub-inhibitory concentrations (32 µg/mL), the compound resensitizes methicillin-resistant Staphylococcus aureus (MRSA) to β-lactams by disrupting penicillin-binding protein 2a (PBP2a) oligomerization.

| Assay | Result |

|---|---|

| Acute Oral LD (rat) | 480 mg/kg |

| AMES Test | Negative (up to 5 mg/plate) |

| Skin Irritation (Rabbit) | Moderate erythema at 500 mg/cm |

Personal protective equipment (nitrile gloves, respirator) is mandatory during handling. Storage at 2–8°C under argon prevents decomposition.

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Comparing the 2,6-dimethylphenyl variant with its 2,5-dimethyl counterpart (CID 145709016 ):

| Property | 2,6-Dimethyl | 2,5-Dimethyl |

|---|---|---|

| Aqueous Solubility | 18 mg/mL | 9 mg/mL |

| LogP (calc.) | 1.2 | 1.8 |

| Melting Point | 210–215°C | 195–198°C |

The 2,6-substitution pattern enhances solubility due to reduced crystal lattice energy, favoring pharmaceutical formulation.

Future Research Directions

-

Continuous Flow Synthesis: Microreactor technology to improve enantioselectivity.

-

PROTAC Development: Conjugation with E3 ligase ligands for targeted protein degradation.

-

Biodegradability Studies: Environmental impact assessment of manufacturing byproducts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume